molecular formula C9H6ClNO2 B3028828 2-(3-Chloro-4-cyanophenyl)acetic acid CAS No. 34841-48-0

2-(3-Chloro-4-cyanophenyl)acetic acid

Cat. No. B3028828
CAS RN: 34841-48-0
M. Wt: 195.60
InChI Key: CINFDMVPHNPKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Chloro-4-cyanophenyl)acetic acid” is a chemical compound with the molecular formula C9H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 195.6 .


Synthesis Analysis

The synthesis of “2-(3-Chloro-4-cyanophenyl)acetic acid” can involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-4-cyanophenyl)acetic acid” is 1S/C9H6ClNO2/c10-8-3-6 (4-9 (12)13)1-2-7 (8)5-11/h1-3H,4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

“2-(3-Chloro-4-cyanophenyl)acetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .


Physical And Chemical Properties Analysis

“2-(3-Chloro-4-cyanophenyl)acetic acid” is a solid at room temperature . The compound should be stored in a dry place at room temperature .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, and may cause respiratory irritation . It also causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

Similar compounds have been known to participate in various chemical reactions as precursors . The cyanophenyl group in the compound could potentially interact with its targets, leading to changes in their function or structure.

Pharmacokinetics

The compound’s lipophilicity, gi absorption, and bbb permeability have been calculated , which could provide some insights into its pharmacokinetic properties.

properties

IUPAC Name

2-(3-chloro-4-cyanophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFDMVPHNPKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296033
Record name 3-Chloro-4-cyanobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-cyanophenyl)acetic acid

CAS RN

34841-48-0
Record name 3-Chloro-4-cyanobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34841-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-cyanobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-cyanophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-cyanophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-cyanophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-4-cyanophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-4-cyanophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-4-cyanophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.